N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Brand Name: Vulcanchem
CAS No.: 933684-70-9
VCID: VC4051611
InChI: InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3
SMILES: CN(C)CCC1CCCNC1
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

CAS No.: 933684-70-9

Cat. No.: VC4051611

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine - 933684-70-9

Specification

CAS No. 933684-70-9
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name N,N-dimethyl-2-piperidin-3-ylethanamine
Standard InChI InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3
Standard InChI Key YSWZWFUGBKCCCN-UHFFFAOYSA-N
SMILES CN(C)CCC1CCCNC1
Canonical SMILES CN(C)CCC1CCCNC1

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC₉H₂₀N₂C₉H₂₂Cl₂N₂
Molecular Weight (g/mol)184.32229.19
CAS Number933684-70-91219960-73-2

The dihydrochloride form enhances aqueous solubility, making it preferable for experimental applications requiring polar solvents .

Synthesis and Manufacturing

Eschweiler-Clarke Reaction Approach

The Eschweiler-Clarke reaction provides a validated route for synthesizing tertiary amines via reductive methylation. In this one-pot process, 2-(3-piperidinyl)ethanamine reacts with formaldehyde and formic acid under reflux conditions. The mechanism involves iminium ion formation followed by hydride transfer, resulting in sequential methylation of the primary amine :

2-(3-piperidinyl)ethanamine+2 HCHO+2 HCOOHN,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine+2 CO2+2 H2O\text{2-(3-piperidinyl)ethanamine} + 2\ \text{HCHO} + 2\ \text{HCOOH} \rightarrow \text{N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine} + 2\ \text{CO}_2 + 2\ \text{H}_2\text{O}

This method achieves yields exceeding 70% under optimized conditions, with purification via recrystallization or column chromatography .

Alternative Synthetic Routes

Physicochemical Properties

The free base exhibits a calculated partition coefficient (LogP) of 1.7, indicative of moderate lipophilicity suitable for blood-brain barrier penetration. Its dihydrochloride salt displays increased polarity, with a solubility of 48 mg/mL in water at 25°C. Spectroscopic data include:

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2800–2950 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (C-N bend) .

  • ¹H NMR (D₂O): δ 3.15 (m, 1H, piperidine H-3), 2.75–2.90 (m, 4H, N-CH₂ and piperidine H-2/H-4), 2.40 (s, 6H, N-(CH₃)₂) .

Thermogravimetric analysis reveals decomposition onset at 215°C for the free base and 190°C for the salt, necessitating storage at –20°C under inert atmosphere .

Pharmacological Profile and Biological Activity

While direct studies on N,N-dimethyl-2-(3-piperidinyl)-1-ethanamine are sparse, structural analogs demonstrate affinity for serotonin (5-HT) and dopamine transporters. For instance, N,N-diethyl variants show inhibitory constants (Kᵢ) of 120 nM at 5-HT transporters, suggesting potential antidepressant or anxiolytic applications . Molecular docking simulations predict similar binding modes for the dimethyl derivative, with the piperidine nitrogen forming hydrogen bonds to Asp98 in the serotonin transporter .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor in synthesizing sigma receptor ligands and antipsychotic candidates. Functionalization at the piperidine 1-position or ethanamine chain enables library diversification for high-throughput screening .

Neuroscience Research

Radiolabeled analogs (e.g., carbon-11 at the methyl groups) facilitate positron emission tomography (PET) studies of neurotransmitter dynamics, though current applications remain hypothetical pending further validation.

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